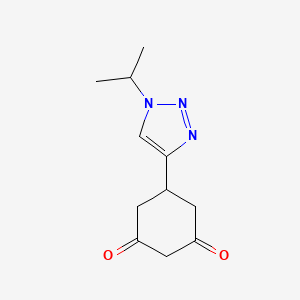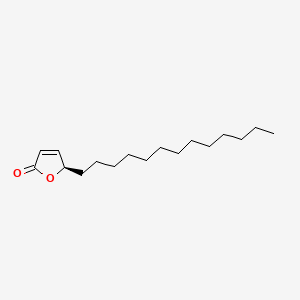![molecular formula C17H15ClO2 B12909269 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 917571-11-0](/img/structure/B12909269.png)
2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound that features a 3-chlorophenyl group linked to two 2-methylfuran rings through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-chlorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,5’-((2-Chlorophenyl)methylene)bis(2-methylfuran): Similar structure but with a chlorine atom at a different position on the phenyl ring.
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran): Similar structure but with a bromine atom instead of chlorine.
5,5’-((3-Chlorophenyl)methylene)bis(2-ethylfuran): Similar structure but with an ethyl group instead of a methyl group on the furan rings.
Uniqueness
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two 2-methylfuran rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
917571-11-0 |
|---|---|
Molecular Formula |
C17H15ClO2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15ClO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
InChI Key |
VPFDTLDVYKNDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)



![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
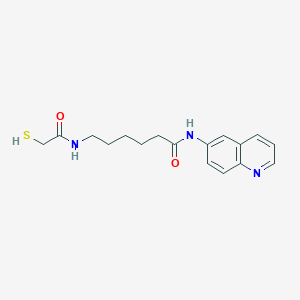
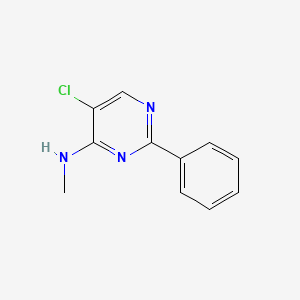
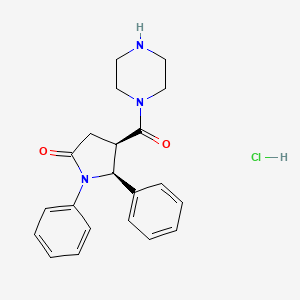

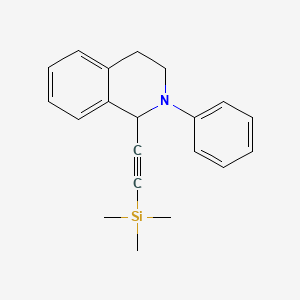
![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)

